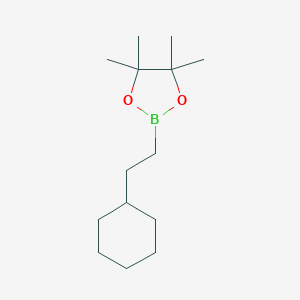

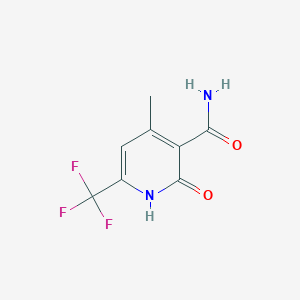

![molecular formula C8H16N2 B174135 (R)-Octahydro-1H-pyrido[1,2-a]pyrazine CAS No. 179605-64-2](/img/structure/B174135.png)

(R)-Octahydro-1H-pyrido[1,2-a]pyrazine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“®-Octahydro-1H-pyrido[1,2-a]pyrazine” is a derivative of pyrazine, which is a nitrogen-containing six-membered heterocyclic ring . Pyrazine derivatives have been identified as bioactive molecules with a wide range of biological activities .

Synthesis Analysis

Pyrazine derivatives can be synthesized by chemical methods or by certain microorganisms . Various synthetic routes for pyrrolopyrazine derivatives, including cyclization, ring annulation, cycloaddition, direct C-H arylation, and other methods have been reported .Molecular Structure Analysis

The pyrazine heterocycle is composed of a six-membered aromatic structure bearing two nitrogen atoms, arranged in a 1,4-orientation embedded within a carbon framework .Chemical Reactions Analysis

Pyrazines can be synthesized via amination of 1,2-diketones and subsequent dimerization/condensation starting from oxidized chemical precursors .Physical And Chemical Properties Analysis

Pyrazine is a colorless solid that has a peculiar, penetrating odor. It is soluble in water and other polar solvents due to the polarity imparted by the nitrogen atoms .Applications De Recherche Scientifique

Organic Synthesis and Drug Development

- Application : Pyrazine acts as a versatile scaffold in organic synthesis and drug development .

- Results : The outcomes obtained also vary widely, but the general result is the creation of new compounds with potential therapeutic applications .

Therapeutic Applications and Biological Activities

- Application : Bacterial bioactive extracts, which can include pyrazine derivatives, have a wide range of therapeutic attributes and biological functions .

- Method : These natural products are typically extracted from bacteria and then tested for various biological activities .

- Results : These bacterial extracts have been found to have antibacterial, antifungal, antiviral, and antioxidant activities .

Fluorescent Probes

- Application : Certain pyrazine derivatives can be used as fluorescent probes .

- Method : These compounds can be introduced into biological systems and their fluorescence can be measured to gain insights into the system .

- Results : The specific results obtained would depend on the particular system being studied .

Structural Units of Polymers

- Application : Pyrazine derivatives can be used as structural units in the synthesis of polymers .

- Method : The specific methods of application or experimental procedures would depend on the specific polymer being synthesized .

- Results : The outcomes obtained would also depend on the specific polymer being synthesized .

Medicinal Chemistry

- Application : Imidazo [1,2-a]pyrazine, a derivative of pyrazine, acts as a versatile scaffold in organic synthesis and drug development .

- Method : The specific methods of application or experimental procedures vary widely depending on the specific synthesis or drug being developed .

- Results : The outcomes obtained also vary widely, but the general result is the creation of new compounds with potential therapeutic applications .

Biological Activities of Bacterial Bioactive Extracts

- Application : Bacterial bioactive extracts, which can include pyrazine derivatives, have a wide range of therapeutic attributes and biological functions .

- Method : These natural products are typically extracted from bacteria and then tested for various biological activities .

- Results : These bacterial extracts have been found to have antibacterial, antifungal, antiviral, and antioxidant activities .

Imidazo [1,2-a]pyrazines in Drug Development

- Application : Imidazo [1,2-a]pyrazines, a derivative of pyrazine, acts as a versatile scaffold in organic synthesis and drug development .

- Method : The specific methods of application or experimental procedures vary widely depending on the specific synthesis or drug being developed .

- Results : The outcomes obtained also vary widely, but the general result is the creation of new compounds with potential therapeutic applications .

Biological Activities of Pyrazine-Modified Natural Product Derivatives

- Application : Pyrazine-modified natural product derivatives have a wide range of biological activities, including anti-inflammatory, anticancer, antibacterial, antiparasitic, and antioxidant activities .

- Method : These derivatives are typically synthesized from natural products and then tested for various biological activities .

- Results : Many of these derivatives exhibit stronger pharmacodynamic activity and less toxicity than their parent compounds .

Safety And Hazards

Orientations Futures

Propriétés

IUPAC Name |

(9aR)-2,3,4,6,7,8,9,9a-octahydro-1H-pyrido[1,2-a]pyrazine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N2/c1-2-5-10-6-4-9-7-8(10)3-1/h8-9H,1-7H2/t8-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONHPOXROAPYCGT-MRVPVSSYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN2CCNCC2C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCN2CCNC[C@H]2C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

140.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-Octahydro-1H-pyrido[1,2-a]pyrazine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-Benzyl-6-methyl-1H-pyrrolo[3,2-C]pyridin-4-amine](/img/structure/B174057.png)

![Ethyl 2-(imidazo[1,2-a]pyridin-3-yl)acetate](/img/structure/B174093.png)